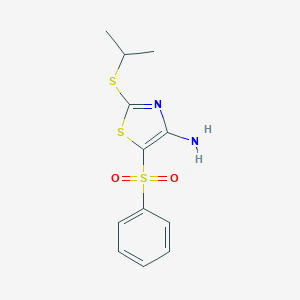

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

Vue d'ensemble

Description

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureIt is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes .

Méthodes De Préparation

The synthesis of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves several steps. One common synthetic route includes the reaction of 2-isopropylthio-4-aminothiazole with phenylsulfonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Activity:

Research indicates that 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of key metabolic enzymes and interference with cellular signaling pathways, which are critical for cancer cell proliferation and survival.

Case Studies:

- In vitro studies have demonstrated that derivatives of the 2-aminothiazole scaffold, including this compound, show potent activity against a variety of human cancerous cell lines such as breast, leukemia, and lung cancers .

- A specific study highlighted that compounds related to this thiazole derivative exhibited nanomolar inhibitory activity against multiple cancer types, suggesting a broad therapeutic window .

Antimicrobial Research

Antimicrobial Properties:

The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The presence of the phenylsulfonyl group enhances its interaction with microbial targets, potentially leading to effective treatments for infectious diseases.

Research Findings:

- Similar compounds have shown efficacy against resistant strains of bacteria, indicating that this compound could be developed as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound in comparison with related thiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isopropylthio and phenylsulfonyl groups | Potential dual-target action against cancer |

| 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole | Methyl group instead of isopropyl | Different pharmacokinetic properties |

| 5-(Phenylsulfonyl)-2-amino-thiazoles | Lacks isopropylthio but retains sulfonamide | Broader applicability in medicinal chemistry |

This comparison highlights the unique functional groups present in this compound, which may confer distinct biological activities not found in its analogs.

Mécanisme D'action

The mechanism of action of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole can be compared with other similar compounds such as:

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

2-Isopropylthio-4-aminothiazole: Used as an intermediate in organic synthesis.

Phenylsulfonyl derivatives: Studied for their potential biological activities and applications in drug development.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, isopropylthio group, and a phenylsulfonyl moiety, suggests various biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with related compounds.

- Molecular Formula : C₁₃H₁₅N₃O₂S₃

- CAS Number : 117420-81-2

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cytotoxic Effects : The compound demonstrates cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).

- Findings : The compound exhibited significant antiproliferative activity, particularly against human glioblastoma U251 cells and melanoma WM793 cells, with low toxicity to normal cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Studies

A comparison of this compound with similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isopropylthio and phenylsulfonyl groups | Potential dual-target action against cancer |

| 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole | Methyl group instead of isopropyl | Different pharmacokinetic properties |

| 5-(Phenylsulfonyl)-2-amino-thiazoles | Lacks isopropylthio but retains sulfonamide | Broader applicability in medicinal chemistry |

This table illustrates the distinctiveness of this compound due to its specific functional groups that may confer unique biological activities not present in its analogs.

Case Studies

- In Vitro Studies : In a study assessing the compound's activity against multiple cancer cell lines, it was found that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .

- Animal Models : In vivo studies demonstrated that the compound effectively delayed tumor growth in xenograft models while promoting apoptotic pathways in cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific protein targets involved in cancer progression and angiogenesis .

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXEZBHUIHZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375674 | |

| Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-81-2 | |

| Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.